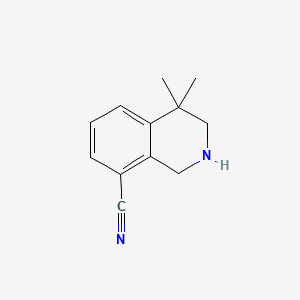

![molecular formula C8H6BrN3 B598582 7-Bromo-8-methylpyrido[2,3-b]pyrazine CAS No. 116605-69-7](/img/structure/B598582.png)

7-Bromo-8-methylpyrido[2,3-b]pyrazine

Overview

Description

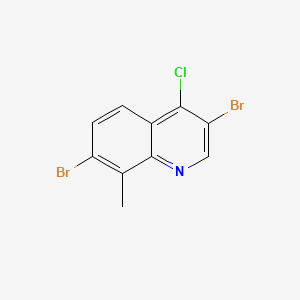

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 116605-69-7 . It has a molecular weight of 224.06 . The compound is solid in physical form and is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The linear formula of 7-Bromo-8-methylpyrido[2,3-b]pyrazine is C8H6BrN3 . The InChI code for this compound is 1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3 .Physical And Chemical Properties Analysis

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a solid compound . It is typically stored in a dry room at normal temperature .Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

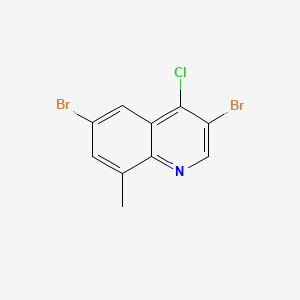

A study by Lassagne et al. (2018) demonstrated the halogenation of quinoxaline, pyrido[2,3-b]pyrazine, and related compounds to afford intermediates for palladium-catalyzed couplings, potentially enabling the synthesis of complex heterocycles. This work highlights the utility of halogenated pyrido[2,3-b]pyrazines in constructing carbazole and carbolines derivatives, which are important in medicinal chemistry and material science (Lassagne et al., 2018).

Crystallography

Popek and Crundwell (2019) investigated the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative, revealing insights into the molecular geometry and electronic structure, which can inform the design of materials and drugs (Popek & Crundwell, 2019).

Optoelectronic Materials

Meti et al. (2017) focused on the regioselective synthesis of dipyrrolopyrazine derivatives and investigated their optical and thermal properties, aiming to develop new organic materials for optoelectronic applications. Their work underscores the significance of pyrido[2,3-b]pyrazine derivatives in creating advanced materials (Meti et al., 2017).

Catalysis

Gala et al. (2014) reported on the use of gold catalysis in synthesizing azaindoles, utilizing pyrrolo[2,3-b]pyrazines as key intermediates. This highlights the catalytic applications of pyrido[2,3-b]pyrazine derivatives in synthesizing pharmacologically relevant structures (Gala et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized, these compounds have shown a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

7-bromo-8-methylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHMPZQRVWVAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC=CN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652841 | |

| Record name | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116605-69-7 | |

| Record name | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bS)-2,6-Bis[bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]-3,5-dihydrospiro[4H-dinaphth[2,1-c:1',2'-e]azepine-4,4'-morpholinium] Bromide](/img/structure/B598508.png)

![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B598516.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-(1H-pyrazol-4-yl)-](/img/structure/B598518.png)

![Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate](/img/structure/B598519.png)